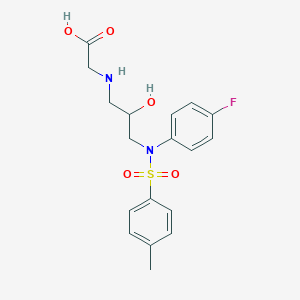

2-((3-(N-(4-fluorophenyl)-4-methylphenylsulfonamido)-2-hydroxypropyl)amino)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((3-(N-(4-fluorophenyl)-4-methylphenylsulfonamido)-2-hydroxypropyl)amino)acetic acid is a complex organic compound characterized by its unique structure, which includes a sulfonamide group, a hydroxypropyl group, and a fluorophenyl group

Métodos De Preparación

The synthesis of 2-((3-(N-(4-fluorophenyl)-4-methylphenylsulfonamido)-2-hydroxypropyl)amino)acetic acid involves multiple steps. One common method includes the reaction of 4-fluorophenylamine with 4-methylbenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 2-hydroxypropylamine to introduce the hydroxypropyl group. Finally, the resulting compound is reacted with chloroacetic acid to form the desired product. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Análisis De Reacciones Químicas

2-((3-(N-(4-fluorophenyl)-4-methylphenylsulfonamido)-2-hydroxypropyl)amino)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anti-inflammatory Properties

Research indicates that compounds similar to 2-((3-(N-(4-fluorophenyl)-4-methylphenylsulfonamido)-2-hydroxypropyl)amino)acetic acid exhibit anti-inflammatory effects. Studies have shown that derivatives of sulfonamides possess greater potency than traditional anti-inflammatory agents like phenylbutazone, with reduced toxicity profiles. The specific structural modifications in this compound enhance its binding affinity to target enzymes involved in inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

Cancer Research

The compound's unique structure allows it to interact with various biological targets, including those implicated in cancer cell proliferation. Preliminary studies suggest that derivatives can inhibit tumor growth by interfering with the signaling pathways essential for cancer cell survival. This interaction is particularly noteworthy in cancers that exhibit overexpression of certain receptors that the compound can target effectively .

Drug Development

Synthesis and Formulation

The synthesis of this compound has been optimized to enhance yield and purity. For instance, a novel synthetic route involving the reaction of 4-fluorobenzoyl chloride with 4-hydroxy-3-aminophenylacetic acid has been documented, achieving yields above 90% under mild conditions . Such efficient synthesis methods are crucial for large-scale production in pharmaceutical applications.

Pharmacokinetics and Bioavailability

Studies on the pharmacokinetic properties of this compound indicate favorable absorption and distribution characteristics. Its solubility profile is enhanced due to the presence of the hydroxypropyl group, which improves bioavailability when administered orally. Ongoing research aims to further elucidate its metabolic pathways and half-life to optimize dosing regimens for therapeutic use .

Biochemical Research

Enzyme Inhibition Studies

Research has demonstrated that this compound acts as an inhibitor of specific enzymes involved in metabolic processes. For example, its inhibitory action on cyclooxygenase enzymes has been documented, suggesting potential applications in pain management therapies .

Cellular Mechanisms

Cell culture studies have revealed insights into the cellular mechanisms affected by this compound. It has been shown to modulate signaling pathways related to apoptosis and cell cycle regulation, indicating its potential as a therapeutic agent in diseases characterized by dysregulated cell growth, such as cancer .

Mecanismo De Acción

The mechanism of action of 2-((3-(N-(4-fluorophenyl)-4-methylphenylsulfonamido)-2-hydroxypropyl)amino)acetic acid involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The hydroxypropyl group enhances the compound’s solubility and bioavailability, while the fluorophenyl group contributes to its stability and binding affinity to target proteins .

Comparación Con Compuestos Similares

Compared to other sulfonamide derivatives, 2-((3-(N-(4-fluorophenyl)-4-methylphenylsulfonamido)-2-hydroxypropyl)amino)acetic acid is unique due to its combination of functional groups. Similar compounds include:

4-fluorophenylacetic acid: Used as an intermediate in the production of fluorinated anesthetics.

Flufenacet: A selective herbicide with a similar sulfonamide structure.

This compound’s unique structure allows for a wide range of applications and makes it a valuable subject of study in various scientific fields.

Actividad Biológica

2-((3-(N-(4-fluorophenyl)-4-methylphenylsulfonamido)-2-hydroxypropyl)amino)acetic acid, a compound with significant biological activity, has garnered attention due to its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula: C₁₈H₂₃F₁N₂O₄S

- Molecular Weight: 368.45 g/mol

The presence of a fluorophenyl group and a sulfonamide moiety suggests potential interactions with various biological targets, particularly in enzymatic pathways.

Research indicates that this compound exhibits several biological activities, primarily through the inhibition of specific enzymes and modulation of signaling pathways:

- Calpain Inhibition : Similar compounds have been shown to inhibit calpain, a cysteine protease involved in cellular signaling and apoptosis. Inhibition of calpain can lead to reduced cell death in various pathological conditions .

- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, potentially reducing inflammation by modulating cytokine release and inhibiting inflammatory cell migration .

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, possibly through the induction of apoptosis or cell cycle arrest .

Biological Activity Data Table

| Activity Type | Mechanism | Reference |

|---|---|---|

| Calpain Inhibition | Inhibits calpain activity | |

| Anti-inflammatory | Reduces cytokine release | |

| Antitumor | Induces apoptosis in cancer cells |

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:

- Study on Calpain Inhibition :

- Anti-inflammatory Effects :

- Antitumor Potential :

Propiedades

IUPAC Name |

2-[[3-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)-2-hydroxypropyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O5S/c1-13-2-8-17(9-3-13)27(25,26)21(15-6-4-14(19)5-7-15)12-16(22)10-20-11-18(23)24/h2-9,16,20,22H,10-12H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMCVRUEHDQECF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CNCC(=O)O)O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.